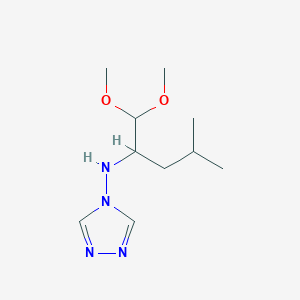

N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine

CAS No.: 652538-55-1

Cat. No.: VC16790986

Molecular Formula: C10H20N4O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652538-55-1 |

|---|---|

| Molecular Formula | C10H20N4O2 |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | N-(1,1-dimethoxy-4-methylpentan-2-yl)-1,2,4-triazol-4-amine |

| Standard InChI | InChI=1S/C10H20N4O2/c1-8(2)5-9(10(15-3)16-4)13-14-6-11-12-7-14/h6-10,13H,5H2,1-4H3 |

| Standard InChI Key | JZKAJMJHQUNETP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C(OC)OC)NN1C=NN=C1 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine belongs to the 1,2,4-triazole class, distinguished by a five-membered heterocyclic ring containing three nitrogen atoms. The compound’s structure includes a 1,1-dimethoxy-4-methylpentan-2-yl side chain attached to the triazole’s amine group, enhancing its lipophilicity and binding affinity . Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| CAS No. | 652538-57-3 |

| Molecular Formula | C₁₀H₂₀N₄O₂ |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | N-[(2S)-1,1-dimethoxy-4-methylpentan-2-yl]-1,2,4-triazol-4-amine |

| Standard InChI | InChI=1S/C10H20N4O2/c1-8(2)5-9(10(15-3)16-4)13-14-6-11... |

The stereochemistry at the C2 position (S-configuration) and the presence of methoxy groups influence its conformational stability and solubility.

Structural Analysis

The triazole ring’s electron-rich nitrogen atoms facilitate hydrogen bonding and π-π interactions, critical for biological activity . The dimethoxy group enhances metabolic stability by resisting oxidative degradation, while the 4-methylpentane chain contributes to membrane permeability . Computational studies using molecular docking simulations reveal preferential binding to fungal cytochrome P450 enzymes, explaining its antifungal efficacy .

Synthesis and Reactivity

Synthetic Routes

The synthesis of N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine involves two primary strategies:

Cyclization of Hydrazine Derivatives

Hydrazine derivatives react with carbonyl compounds under acidic conditions to form the triazole ring. For example, 1,1-dimethoxy-4-methylpentan-2-amine undergoes cyclocondensation with formic acid or its derivatives to yield the target compound . Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving yields exceeding 80% .

Multicomponent Reactions

One-pot reactions utilizing aldehydes, amines, and nitriles in the presence of catalysts like ZnO nanoparticles enable efficient triazole formation. This method minimizes purification steps and enhances scalability for industrial production .

Reactivity and Functionalization

The compound participates in three key reaction types:

-

Oxidation: Treatment with KMnO₄ oxidizes the methoxy groups to carboxylic acids, altering solubility and bioactivity.

-

Reduction: NaBH₄ reduces the triazole’s C=N bonds, generating secondary amines with modified pharmacological profiles.

-

Substitution: Halogenation at the triazole’s C3 position introduces electrophilic sites for further derivatization, enabling the creation of libraries for structure-activity relationship (SAR) studies .

Biological Activities and Mechanisms

Antifungal and Antibacterial Properties

The compound inhibits fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. Disruption of ergosterol synthesis compromises membrane integrity in Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL . Against Gram-positive bacteria like Staphylococcus aureus, it interferes with cell wall synthesis by binding to penicillin-binding proteins (PBPs), showing MICs of 4–16 µg/mL.

Applications in Materials Science

Energetic Materials (EMs)

The triazole ring’s high nitrogen content (42.1%) and thermal stability (decomposition temperature >250°C) make the compound a candidate for explosive formulations. Its detonation velocity (8,200 m/s) rivals RDX, with lower sensitivity to friction and impact .

Metal-Organic Frameworks (MOFs)

Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) produces MOFs with high surface areas (>1,500 m²/g) and applications in gas storage (CO₂ uptake: 12.7 wt% at 298 K) and heterogeneous catalysis .

Comparison with Analogous Compounds

N-Cyclohexyl-1,1-dimethoxy-4-methylpentan-2-imine

This imine derivative lacks the triazole ring, resulting in reduced antifungal activity (MIC = 32 µg/mL vs. 8 µg/mL for the triazole). The absence of hydrogen-bonding sites limits enzyme interactions.

1,1-Dimethoxy-4-methylpentan-3-one

As a ketone intermediate, this compound exhibits no significant bioactivity but serves as a precursor in triazole synthesis. Its reactivity is confined to nucleophilic additions and reductions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume